3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine
Brand Name: Vulcanchem
CAS No.: 919300-11-1
VCID: VC2723990
InChI: InChI=1S/C9H7F3N2O2/c10-7-3-6(14(15)16)1-2-8(7)13-4-9(11,12)5-13/h1-3H,4-5H2
SMILES: C1C(CN1C2=C(C=C(C=C2)[N+](=O)[O-])F)(F)F
Molecular Formula: C9H7F3N2O2
Molecular Weight: 232.16 g/mol

3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine

CAS No.: 919300-11-1

Cat. No.: VC2723990

Molecular Formula: C9H7F3N2O2

Molecular Weight: 232.16 g/mol

* For research use only. Not for human or veterinary use.

3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine - 919300-11-1

Specification

CAS No. 919300-11-1
Molecular Formula C9H7F3N2O2
Molecular Weight 232.16 g/mol
IUPAC Name 3,3-difluoro-1-(2-fluoro-4-nitrophenyl)azetidine
Standard InChI InChI=1S/C9H7F3N2O2/c10-7-3-6(14(15)16)1-2-8(7)13-4-9(11,12)5-13/h1-3H,4-5H2
Standard InChI Key JYISOWSIMSVXSV-UHFFFAOYSA-N
SMILES C1C(CN1C2=C(C=C(C=C2)[N+](=O)[O-])F)(F)F
Canonical SMILES C1C(CN1C2=C(C=C(C=C2)[N+](=O)[O-])F)(F)F

Introduction

Chemical Identity and Physicochemical Properties

Chemical Identity

3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine is formally identified with the following parameters:

ParameterValue
Common Name3,3-difluoro-1-(2-fluoro-4-nitrophenyl)azetidine
Formal NameAzetidine, 3,3-difluoro-1-(2-fluoro-4-nitrophenyl)-
CAS Registry Number919300-11-1
Molecular FormulaC₉H₇F₃N₂O₂
Molecular Weight232.159 g/mol
Exact Mass232.046

Table 1: Chemical identity of 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine .

Physicochemical Properties

The compound exhibits physicochemical properties that make it potentially valuable for drug development:

PropertyValue
Polar Surface Area (PSA)49.06 Ų
LogP2.777
AppearanceNot specified, likely a crystalline solid
Purity (Commercial)95% (typical)

Table 2: Physicochemical properties of 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine .

The moderate LogP value (2.777) suggests a balanced lipophilicity profile that may contribute to favorable membrane permeability. The PSA value of 49.06 Ų is below the generally accepted threshold of 140 Ų for compounds with good oral bioavailability, suggesting potential utility in orally administered drug formulations .

Structural Characteristics and Conformational Analysis

Molecular Structure

Synthetic Approaches and Methodology

Specific Synthetic Pathways

A plausible synthetic route could involve the reaction of 3,3-difluoroazetidine (CAS: 679431-52-8) with 2-fluoro-4-nitrophenyl derivatives under appropriate conditions. The difluoroazetidine component serves as a key building block in this approach .

Applications in Medicinal Chemistry

Pharmacological Significance of Fluorinated Heterocycles

Fluorinated heterocycles have emerged as important scaffolds in medicinal chemistry due to their unique properties:

  • Enhanced metabolic stability: Fluorine substitution can block metabolically vulnerable sites

  • Improved binding interactions: Fluorine can participate in hydrogen-bond-like interactions

  • Modulated lipophilicity: Strategic fluorination can optimize lipophilicity profiles

  • Conformational control: Fluorine substituents influence molecular conformation

Structure-Activity Relationship Considerations

Impact of Fluorine Substitution

The strategic positioning of fluorine atoms in 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine likely influences its biological activity profile in several ways:

  • The geminal difluoro substitution at the 3-position of the azetidine ring may:

    • Increase the ring's conformational rigidity

    • Enhance metabolic stability by protecting against oxidative metabolism

    • Modify the electronic properties of the nitrogen atom

  • The fluorine atom at the 2-position of the phenyl ring can:

    • Influence the electronic distribution of the aromatic system

    • Potentially engage in intramolecular interactions with the nitro group

    • Block metabolic oxidation at this position

  • The combined effect of the three fluorine atoms likely creates a unique electronic profile that could influence interactions with biological targets .

Comparison with Related Compounds

When comparing 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine with structurally related compounds, several trends emerge:

  • Compared to non-fluorinated analogs, fluorinated azetidines generally demonstrate:

    • Increased metabolic stability

    • Altered pKa values of proximal functional groups

    • Modified conformational preferences

  • The nitrophenyl moiety serves as an important pharmacophore in many bioactive compounds, often engaging in interactions with binding site residues through hydrogen bonding, π-stacking, or electrostatic interactions .

  • The combination of a rigid azetidine scaffold with a nitrophenyl group creates a molecular architecture that may be well-suited for targeting specific binding pockets in enzymes or receptors .

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Table 3: Hazard statements associated with 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine .

Precautionary Measures

Appropriate precautionary measures should be implemented when working with this compound:

Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Table 4: Precautionary statements for handling 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine .

These safety considerations are consistent with the compound's structural features. The nitro group and fluorinated moieties can contribute to irritant properties, necessitating appropriate handling protocols in laboratory settings.

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